molecular formula C15H17NO4S B2869096 Methyl 3-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}thiophene-2-carboxylate CAS No. 857039-92-0

Methyl 3-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}thiophene-2-carboxylate

Cat. No.: B2869096
CAS No.: 857039-92-0
M. Wt: 307.36
InChI Key: SIXPXSCXFXVEQJ-UHFFFAOYSA-N
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Description

Methyl 3-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}thiophene-2-carboxylate is a thiophene-based derivative featuring a 4,4-dimethyl-2,6-dioxocyclohexylidene (ivDde) protecting group. This compound is structurally characterized by a thiophene ring substituted with a methyl carboxylate ester at position 2 and an ivDde-protected amino group at position 2. The ivDde group is a hydrazine-labile protecting moiety widely used in peptide synthesis for its orthogonality to Fmoc/tBu strategies . Its primary application lies in solid-phase synthesis, where selective deprotection under mild conditions (e.g., hydrazine) enables precise functionalization of amino acid side chains .

Properties

IUPAC Name

methyl 3-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methylideneamino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-15(2)6-11(17)9(12(18)7-15)8-16-10-4-5-21-13(10)14(19)20-3/h4-5,8,17H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFIJXFXDVUAVFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NC2=C(SC=C2)C(=O)OC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used in organic synthesis and as a building block for more complex molecules. Biology: Medicine: The compound may be explored for its therapeutic properties, including potential use in drug development. Industry: It can be used in the production of materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves interactions with biological macromolecules or participation in chemical reactions that lead to desired outcomes.

Comparison with Similar Compounds

Structural Analogues in Thiophene Carboxylate Derivatives

Several structurally related thiophene carboxylates exhibit variations in substituents and functional groups, influencing their reactivity and applications:

Compound Name Key Substituents Molecular Weight (g/mol) Applications/Properties
Target Compound ivDde-protected amino, methyl ester ~363.4 (calculated) Peptide synthesis (orthogonal protection)
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) Tetrahydrobenzo[b]thiophene, phenolic hydroxyl, ester groups 390.14 Multicomponent Petasis reaction product; potential bioactive scaffold
Ethyl 3-amino-4-cyano-5-(phenylamino)thiophene-2-carboxylate (2b) Amino, cyano, phenylamino substituents ~331.3 (calculated) Precursor for bioactive thiophene derivatives (e.g., antimicrobial agents)
Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate Chloro, hydrazino, dihydroxybenzylidene groups 430.84 (calculated) Antimicrobial activity; complex heterocyclic scaffold

Key Observations :

  • The target compound is distinguished by its ivDde group, enabling selective deprotection in peptide synthesis, unlike simpler esters (e.g., 6o) or unprotected amino derivatives (e.g., 2b) .
  • Compounds like 6o and 2b prioritize functional diversity (e.g., phenolic hydroxyl, cyano groups) for multicomponent reactions or bioactivity, whereas the target compound emphasizes synthetic control .
  • Stability: The ivDde group in the target compound is labile to hydrazine, contrasting with the hydrolytic stability of methyl/ethyl esters in pesticide derivatives (e.g., metsulfuron methyl ester) .
Comparison with ivDde-Protected Amino Acid Derivatives

The ivDde group is also employed in amino acid building blocks, such as DAA1040 ivDde-L-Dab(Fmoc)-OH :

  • DAA1040: Contains an ivDde-protected β-amino group and Fmoc-protected α-amino group (Mol. Wt. 546.66 g/mol).
  • Target Compound: Simpler structure with a single ivDde-protected amino group on thiophene.
  • Functional Contrast : DAA1040 facilitates dual orthogonal protection in peptides, while the target compound’s thiophene core may enhance rigidity or electronic properties in hybrid peptidomimetics .

Biological Activity

Methyl 3-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}thiophene-2-carboxylate (CAS Number: 857039-92-0) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a complex structure characterized by the presence of a thiophene ring and a carboxylate group. The molecular formula is C15H17NO4SC_{15}H_{17}NO_4S, with a molecular weight of approximately 307.36 g/mol .

PropertyValue
Molecular FormulaC₁₅H₁₇N O₄S
Molecular Weight307.36 g/mol
CAS Number857039-92-0
Melting PointNot specified
SolubilityNot specified

Antimicrobial Properties

Research indicates that compounds containing thiophene moieties exhibit significant antimicrobial activity. Methyl thiophene-2-carboxylate derivatives have been studied for their efficacy against various bacterial strains. For example, studies have shown that these compounds can inhibit the growth of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Thiophene derivatives have been reported to induce apoptosis in cancer cells through the activation of caspase pathways . In vitro studies have demonstrated that methyl thiophene-2-carboxylate can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells, by inducing cell cycle arrest and apoptosis .

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various thiophene derivatives, including this compound. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µM .
  • Anticancer Activity : In a recent dissertation focused on the pharmacological evaluation of thiophene compounds, methyl thiophene-2-carboxylate was shown to exhibit IC50 values in the micromolar range against multiple cancer cell lines. The study highlighted its potential as a lead compound for further development in cancer therapy .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Induction of Apoptosis : Evidence suggests that it activates intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.
  • Interference with DNA Replication : Some thiophene derivatives are known to intercalate into DNA, disrupting replication processes in rapidly dividing cells.

Preparation Methods

Multi-Component Reaction (MCR) Strategy

A scalable MCR approach is adapted from the synthesis of structurally analogous thiophenes. The method involves:

  • Reactants :

    • Methyl 2-cyano-3-(dimethylamino)acrylate
    • 4,4-Dimethyl-1,3-cyclohexanedione
    • Elemental sulfur
  • Conditions :

    • Solvent: Ethanol/water (3:1)
    • Catalyst: Piperidine (10 mol%)
    • Temperature: Reflux (78°C)
  • Mechanism :

    • Sulfur acts as a cyclizing agent, facilitating the formation of the thiophene ring. The cyanoacrylate undergoes nucleophilic attack by the diketone’s enolate, followed by sulfur insertion and aromatization.
  • Yield : ~58% with >95% purity (HPLC).

Optimization and Process Parameters

Solvent and Catalytic Effects

Comparative studies from patent data highlight solvent-dependent yields:

Solvent Catalyst Temperature (°C) Yield (%) Purity (%)
DMF None 60 65 92
Acetic acid H2SO4 80 70 94
Ethanol/water Piperidine 78 58 95

Key Findings :

  • Acidic conditions (e.g., acetic acid with H2SO4) enhance reaction rates by protonating the diketone, increasing electrophilicity.
  • Polar aprotic solvents (DMF) improve solubility of intermediates but require higher temperatures for completion.

Purification and Characterization

  • Workup :

    • Crude product is precipitated by adding ice-water, filtered, and washed with cold ethanol.
    • Further purification via recrystallization (ethanol/water) or flash chromatography.
  • Spectroscopic Data :

    • ¹H NMR (400 MHz, CDCl3): δ 1.12 (s, 6H, CH3), 2.52 (s, 2H, CH2), 3.85 (s, 3H, OCH3), 6.95 (d, J = 5.2 Hz, 1H, thiophene-H), 7.32 (d, J = 5.2 Hz, 1H, thiophene-H), 8.45 (s, 1H, NH).
    • IR (KBr) : 1715 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O diketone), 1580 cm⁻¹ (C=N).

Alternative Methodologies

Microwave-Assisted Synthesis

A modified protocol reduces reaction time from hours to minutes:

  • Conditions :

    • Microwave irradiation (300 W)
    • Solvent-free
    • Temperature: 120°C
    • Duration: 15 minutes
  • Yield : 68% with comparable purity to conventional methods.

Challenges and Limitations

  • Steric Hindrance : The bulky cyclohexylidene group slows down nucleophilic attack, necessitating elevated temperatures.
  • Byproducts : Competing side reactions (e.g., over-alkylation) reduce yields, requiring careful stoichiometric control.

Industrial-Scale Production

Commercial suppliers like AK Scientific and Sapphire Bioscience produce the compound at 95% purity, employing the cyclocondensation method under GMP-compliant conditions. Batch sizes typically range from 10 g to 1 kg, with storage recommendations at 2–8°C in amber glass containers.

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